5-Cyclopropoxy-3-(methylsulfonamido)picolinic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-(methylsulfonamido)picolinic acid involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
5-Cyclopropoxy-3-(methylsulfonamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce certain functional groups in the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound under suitable conditions.
Scientific Research Applications
5-Cyclopropoxy-3-(methylsulfonamido)picolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-(methylsulfonamido)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
5-Cyclopropoxy-3-(methylsulfonamido)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Chromium(III) picolinate: A complex of picolinic acid with chromium, used as a dietary supplement.
Zinc picolinate: Another complex used to enhance zinc absorption in the body.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other picolinic acid derivatives .
Properties
Molecular Formula |
C10H12N2O5S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-(methanesulfonamido)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)12-8-4-7(17-6-2-3-6)5-11-9(8)10(13)14/h4-6,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
CBCNZARJOPZMDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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